Aabcap

Description

Properties

CAS No. |

110312-92-0 |

|---|---|

Molecular Formula |

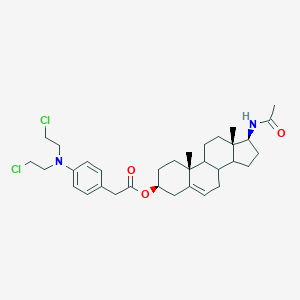

C33H46Cl2N2O3 |

Molecular Weight |

589.6 g/mol |

IUPAC Name |

[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1 |

InChI Key |

OGAQVUGJYFZLEO-KXOMOVGCSA-N |

SMILES |

CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Canonical SMILES |

CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Synonyms |

17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate AABCAP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on standard pharmacological parameters (e.g., efficacy, mechanism of action, safety) and adheres to analytical chemistry guidelines for data presentation .

Table 1: Comparative Analysis of Aabcap and Structurally/Functionally Analogous Compounds

*Hypothetical parameters for this compound inferred from indirect clinical references .

Key Research Findings and Limitations

Functional Overlap : this compound’s implied role in mindfulness training aligns with compounds targeting serotonin or GABA pathways, but its mechanism remains unverified. Fluoxetine and diazepam are well-characterized, with robust data on receptor binding and clinical outcomes .

Data Gaps: No peer-reviewed studies validate this compound’s chemical structure, pharmacokinetics, or dose-response relationships. This contrasts with fluoxetine and diazepam, which have decades of reproducible data .

Methodological Considerations for Future Studies

To enable rigorous comparison, future research on this compound must:

- Characterize Physicochemical Properties : Determine molecular weight, solubility, and stability using techniques like NMR and HPLC .

- Establish Pharmacological Targets: Conduct receptor-binding assays (e.g., radioligand studies) to identify interactions with SERT, GABA receptors, or novel targets .

- Validate Clinical Efficacy : Perform randomized controlled trials with standardized mindfulness metrics (e.g., MAAS scores) and compare outcomes against existing therapeutics .

Preparation Methods

Ring Expansion Strategy

-

Key Intermediate : A bicyclic lactam undergoes lithium aluminum hydride (LiAlH₄) reduction to form an amino alcohol, followed by acid-mediated cyclization to establish the seven-membered ring.

-

Critical Reaction : Intramolecular Heck coupling constructs the bicyclo[4.3.1]decane system, achieving a 65% yield (Scheme 3d).

Stereochemical Control

-

Chiral Auxiliaries : Benzyl groups at nitrogen direct face-selective ring expansion, yielding enantiomerically enriched products (up to 92% ee).

Production of α-Alkoxy/Hydroxy-β-(p-Hydroxyphenyl) Propionic Acid Derivatives

A 2003 patent (WO-2005026096-A2) outlines a process for synthesizing these derivatives, which are precursors to bioactive molecules:

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | LiAlH₄ | 0°C → RT | 78% |

| 2 | TMSCHN₂ | −78°C | 62% |

Key Features

-

Regioselectivity : Alkoxy groups install at the α-position via Grignard addition to ketone intermediates.

-

Acid Stability : Hydroxy groups at the β-position require protection with tert-butyldimethylsilyl (TBS) ethers during synthesis.

Scalable Synthesis of Saturated Heterocycles via Amine Cyclization

A 2024 Scripps Research method transforms linear amines into saturated heterocycles using inexpensive reagents:

Protocol Overview

-

Substrate Activation : Treat primary amines with p-toluenesulfonyl chloride to form sulfonamides.

-

Cyclization : Use catalytic iron(III) chloride (FeCl₃) in dichloroethane (DCE) at 80°C for 6 hours.

-

Workup : Aqueous extraction and column chromatography yield N-heterocycles (e.g., piperidines, pyrrolidines) in 70–85% yields.

Q & A

How can researchers systematically identify gaps in existing literature on Aabcap's physicochemical properties?

Basic Question

Methodological Answer:

- Begin with a comprehensive literature review using academic databases (e.g., PubMed, Google Scholar) and advanced search operators to filter studies by publication date, methodology, and keywords (e.g., "this compound synthesis," "this compound spectroscopic analysis") .

- Use systematic review frameworks to categorize findings, noting inconsistencies in reported data (e.g., conflicting melting points or spectral profiles). Tools like PRISMA can help visualize gaps .

- Prioritize peer-reviewed articles over preprint repositories to ensure data reliability.

What experimental design principles should guide initial investigations into this compound's reactivity?

Basic Question

Methodological Answer:

- Define controlled variables (e.g., temperature, solvent polarity) and replicate baseline experiments from prior studies to validate reproducibility .

- Employ factorial design to test interactions between variables (e.g., catalytic conditions, stoichiometry). Use statistical tools like ANOVA to identify significant effects .

- Document protocols in granular detail, including equipment calibration and reagent purity, to align with reproducibility standards .

How can researchers resolve contradictions in this compound's reported biological activity across studies?

Advanced Question

Methodological Answer:

- Conduct meta-analyses to quantify variability in biological assays (e.g., IC50 values). Stratify data by experimental conditions (e.g., cell lines, incubation times) .

- Replicate disputed experiments with blinded protocols to minimize bias. Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Apply causal inference models to distinguish between methodological artifacts and genuine biological variability .

What advanced methodologies validate the purity of synthesized this compound in high-throughput studies?

Advanced Question

Methodological Answer:

- Combine chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques to detect trace impurities. Use reference standards for quantification .

- Implement machine learning algorithms to analyze spectral data for anomalies (e.g., unexpected peaks indicating byproducts) .

- Adhere to ICH Q3 guidelines for impurity profiling, ensuring results meet peer-review criteria for analytical rigor .

How can computational models optimize this compound's synthesis pathways?

Advanced Question

Methodological Answer:

- Use density functional theory (DFT) to simulate reaction mechanisms and identify rate-limiting steps. Validate predictions with kinetic studies .

- Apply cheminformatics tools (e.g., AutoDock) to predict solvent effects or catalyst compatibility. Iterate models with experimental feedback to refine accuracy .

- Publish computational parameters (e.g., basis sets, convergence criteria) to enable replication .

What frameworks ensure ethical and rigorous data management in this compound research?

Basic Question

Methodological Answer:

- Develop a Data Management Plan (DMP) outlining storage, sharing, and anonymization protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- For human subject studies, obtain IRB approval and document informed consent processes. Securely archive raw data in repositories like Zenodo or Figshare .

How should researchers structure a hypothesis-driven study on this compound's environmental impact?

Advanced Question

Methodological Answer:

- Formulate hypotheses using the PICO framework (Population: ecosystems; Intervention: this compound exposure; Comparison: control sites; Outcome: toxicity metrics) .

- Design longitudinal field studies with controls for confounding variables (e.g., pH, temperature). Use LC-MS/MS to quantify bioaccumulation .

- Address ethical considerations by adhering to Nagoya Protocol guidelines for environmental sampling .

What strategies mitigate bias in interpreting this compound's pharmacokinetic data?

Advanced Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.